Canavanine

Description

L-canavanine has been reported in Poissonia orbicularis, Sesbania herbacea, and other organisms with data available.

Properties

IUPAC Name |

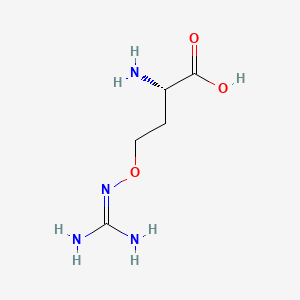

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBIGDSBMBYOPN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045041 | |

| Record name | L-Canavanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Canavanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Canavanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, Insoluble in alcohol, ether, benzene | |

| Record name | (L)-CANAVANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute alcohol | |

CAS No. |

543-38-4 | |

| Record name | Canavanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (L)-Canavanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canavanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Canavanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canavanine, crude | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANAVANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZV514J4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-CANAVANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Canavanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C, MP: 172 °C | |

| Record name | (L)-CANAVANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Canavanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canavanine, a non-proteinogenic amino acid found predominantly in leguminous plants, presents a fascinating case study in molecular mimicry with profound biological consequences. As a structural analog of L-arginine, canavanine deceptively participates in cellular processes, leading to the synthesis of aberrant proteins and the disruption of critical signaling pathways. This technical guide provides an in-depth exploration of this compound's structure, its multifaceted functions, and the experimental methodologies used to investigate its effects. It is designed to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development, offering detailed protocols, quantitative data, and visual representations of its mechanisms of action to facilitate further research and therapeutic innovation.

Introduction

L-Canavanine, chemically known as L-2-amino-4-(guanidinooxy)butyric acid, is a natural product synthesized by certain leguminous plants, most notably in the seeds of Canavalia ensiformis (jack bean), where it can constitute a significant portion of the dry weight.[1][2] Its primary role in these plants is defensive, acting as a potent allelochemical and insecticide against herbivores.[3] The toxicity of this compound stems from its structural similarity to L-arginine, the proteinogenic amino acid. This molecular mimicry allows it to act as a substrate for arginyl-tRNA synthetase (ArgRS), leading to its incorporation into nascent polypeptide chains in place of arginine.[4][5] The resulting "canavanyl" proteins are often structurally and functionally compromised, triggering a cascade of cellular stress responses and, ultimately, cell death.[6][7] This unique mechanism of action has garnered significant interest in its potential as an anticancer and antiviral agent.

Structure and Chemical Properties

L-Canavanine is the guanidinooxy analog of L-arginine, differing by the substitution of a methylene (B1212753) bridge (-CH₂-) in arginine with an oxygen atom.[8] This seemingly minor alteration has significant implications for its chemical properties and biological activity.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-4-{[(diaminomethylidene)amino]oxy}butanoic acid[9]

-

Molecular Formula: C₅H₁₂N₄O₃[9]

-

Molar Mass: 176.176 g·mol⁻¹[8]

The key structural difference lies in the guanidino group. The oxygen atom in the guanidinooxy group of this compound lowers the pKa of the side chain compared to the guanidinium (B1211019) group of arginine. This reduced basicity impairs the ability of canavanyl proteins to form critical ionic bonds that are essential for proper protein folding and function.[5]

Mechanism of Action and Cellular Effects

The primary mechanism of this compound's toxicity is its incorporation into proteins. This process is initiated by arginyl-tRNA synthetase (ArgRS), which recognizes and activates this compound, leading to the formation of canavanyl-tRNAArg.[5] This mischarged tRNA then participates in protein synthesis, resulting in the production of aberrant proteins.

The incorporation of this compound into proteins can lead to a variety of detrimental cellular effects:

-

Disruption of Protein Structure and Function: The altered chemical properties of this compound-containing proteins can disrupt their tertiary and quaternary structures, leading to loss of function.[7]

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded canavanyl proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR), a cellular stress pathway that can lead to apoptosis.[10]

-

Inhibition of Pro-survival Signaling: this compound has been shown to inhibit key pro-survival kinases such as FAK, Akt, and AMPK in glioblastoma cells.[10][11]

-

Inhibition of Nitric Oxide Synthase (NOS): As an arginine analog, this compound can act as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that produces the signaling molecule nitric oxide (NO) from arginine. This can disrupt various NO-mediated physiological processes.[12]

Quantitative Data

The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Cell Line/Organism | Value | Reference |

| IC₅₀ | U251MG Glioblastoma | ~50 µM (in arginine-free medium) | [11] |

| IC₅₀ | U87MG Glioblastoma | ~50 µM (in arginine-free medium) | [11] |

Table 1: Cytotoxicity of L-Canavanine

| Enzyme | Source | kcat/KM (Arginine) | kcat/KM (this compound) | Discrimination Factor | Reference |

| Arginyl-tRNA Synthetase | Jack Bean | - | - | 485 | [13] |

| Arginyl-tRNA Synthetase | Soybean | - | - | - | [13] |

Table 2: Kinetic Parameters for Arginyl-tRNA Synthetase (Note: Specific kcat/KM values were not provided in the search results, but the discrimination factor for the jack bean enzyme was highlighted.)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of L-Canavanine from Canavalia ensiformis (Jack Bean) Seeds

This protocol is a synthesis of methods described in the literature.[2][14][15]

Materials:

-

Canavalia ensiformis seeds

-

Grinder or mill

-

Defatting solvent (e.g., petroleum ether)

-

Basic lead acetate (B1210297) solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Dowex 50 resin (H⁺ form)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Rotary evaporator

-

Crystallization solvent (e.g., aqueous ethanol)

Procedure:

-

Seed Preparation: Grind the jack bean seeds to a fine powder.

-

Defatting: Extract the powdered seeds with petroleum ether to remove lipids.

-

Extraction: Extract the defatted meal with 50% ethanol at room temperature with stirring for several hours. Repeat the extraction multiple times.

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to a thick syrup.

-

Clarification: Dilute the syrup with water and treat with a basic lead acetate solution to precipitate impurities. Centrifuge to remove the precipitate.

-

Lead Removal: Bubble hydrogen sulfide gas through the supernatant to precipitate excess lead as lead sulfide. Filter to remove the precipitate.

-

Ion-Exchange Chromatography: Apply the clarified extract to a Dowex 50 (H⁺ form) column. Wash the column with deionized water to remove neutral and acidic compounds.

-

Elution: Elute the bound this compound from the column using a dilute ammonium hydroxide solution.

-

Crystallization: Concentrate the eluate and crystallize the L-canavanine from an aqueous ethanol solution.

-

Verification: Confirm the identity and purity of the isolated L-canavanine using techniques such as NMR, mass spectrometry, and HPLC.

Chemical Synthesis of L-Canavanine

Arginyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of this compound to compete with arginine for binding to and activation by ArgRS.[18][19][20]

Materials:

-

Purified arginyl-tRNA synthetase (recombinant or from a natural source)

-

Total tRNA or purified tRNAArg

-

L-[³H]-arginine

-

L-canavanine

-

ATP

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, L-[³H]-arginine, and varying concentrations of L-canavanine (as the inhibitor).

-

Enzyme and tRNA Addition: Add purified ArgRS and tRNA to initiate the aminoacylation reaction.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Precipitation: Stop the reaction by adding ice-cold TCA. This will precipitate the tRNA and any attached radiolabeled arginine.

-

Filtration: Filter the reaction mixtures through glass fiber filters to capture the precipitated tRNA.

-

Washing: Wash the filters with cold TCA to remove any unincorporated L-[³H]-arginine.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of incorporated [³H]-arginine as a function of the this compound concentration to determine the IC₅₀ or Kᵢ value for this compound.

Analysis of this compound Incorporation into Proteins

This experiment demonstrates the incorporation of this compound into newly synthesized proteins.[7][21]

Materials:

-

Cell culture system (e.g., mammalian cells, insect cells)

-

Arginine-free cell culture medium

-

L-canavanine

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine or a non-arginine [³H]-amino acid)

-

Cell lysis buffer

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Culture: Culture the cells in complete medium.

-

Arginine Deprivation: Wash the cells and replace the medium with arginine-free medium.

-

This compound Treatment: Add L-canavanine to the arginine-free medium at the desired concentration.

-

Radiolabeling: Add the radiolabeled amino acid to the medium and incubate for a period to allow for protein synthesis.

-

Cell Lysis: Harvest the cells and lyse them to extract the total protein.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Autoradiography/Phosphorimaging: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the newly synthesized, radiolabeled proteins.

-

Analysis: Compare the protein synthesis profiles of control cells (with arginine), this compound-treated cells, and cells in arginine-free medium without this compound. A change in the pattern or intensity of protein bands in the this compound-treated sample indicates the effects of this compound incorporation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for studying its cytotoxicity.

Caption: this compound is incorporated into proteins via ArgRS, leading to aberrant proteins, ER stress, and apoptosis.

Caption: this compound inhibits pro-survival kinases FAK, Akt, and AMPK, thereby reducing cell survival.

Caption: A typical workflow for assessing the cytotoxic effects of this compound on cancer cells.

Conclusion and Future Directions

L-Canavanine remains a molecule of significant interest due to its unique mechanism of action and its potential as a therapeutic agent. Its ability to exploit the cellular machinery for protein synthesis to generate cytotoxic aberrant proteins provides a novel strategy for targeting diseases such as cancer. The information compiled in this technical guide, including the detailed experimental protocols and pathway diagrams, is intended to provide a solid foundation for researchers to further explore the multifaceted biology of this compound.

Future research should focus on several key areas:

-

Selective Toxicity: Elucidating the factors that confer sensitivity or resistance to this compound in different cell types to improve its therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents or radiation therapy.

-

Drug Delivery: Developing targeted delivery systems to enhance the accumulation of this compound in tumor tissues while minimizing systemic toxicity.

-

Structural Biology: Obtaining high-resolution structures of canavanyl proteins to better understand the molecular basis of their dysfunction.

By continuing to unravel the complexities of this compound's interactions with cellular systems, the scientific community can pave the way for the development of new and effective therapeutic strategies.

References

- 1. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) A Simplified Preparation Method of this compound From [research.amanote.com]

- 3. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.uchicago.edu [journals.uchicago.edu]

- 5. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SGGW Biologists investigate the effect of this compound on cell metabolism sggw - Warsaw University of Life Sciences [sggw.edu.pl]

- 13. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Preparation and colorimetric analysis of L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

IVY, Virginia – December 19, 2025 – L-canavanine, a non-proteinogenic amino acid synthesized by numerous leguminous plants, serves a dual role as a potent defense compound and a vital nitrogen reservoir. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and accumulation of canavanine, tailored for researchers, scientists, and drug development professionals. The document outlines detailed quantitative data, experimental protocols for its analysis, and visual representations of its metabolic and regulatory pathways.

Introduction: The Arginine Analogue

L-(+)-(S)-Canavanine is a structural analogue of the proteinogenic amino acid L-arginine, differing only by the substitution of a methylene (B1212753) bridge (-CH₂-) with an oxa group (an oxygen atom) in the side chain.[1] This structural mimicry is the key to its biological activity. In non-adapted organisms, this compound is mistakenly incorporated into proteins in place of arginine by arginyl-tRNA synthetases.[2] This leads to the synthesis of structurally aberrant and non-functional "canavanyl proteins," disrupting cellular processes and leading to toxicity.[1]

Within the plants that produce it, this compound functions primarily as a potent allelochemical, providing a chemical barrier against herbivores and pathogens.[3][4] It is accumulated to high concentrations, particularly in the seeds, where it also acts as a crucial source of nitrogen for the developing embryo during germination.[1][3]

Natural Sources and Quantitative Accumulation

This compound is predominantly found in the seeds and other tissues of plants belonging to the Fabaceae (legume) family. Its concentration varies significantly between species and even between different tissues of the same plant. Seeds are the primary storage organs, often containing this compound levels that constitute a significant percentage of their dry weight.

Table 1: this compound Concentration in Various Plant Species and Tissues

| Plant Species | Common Name | Plant Part | This compound Concentration (% Dry Weight) | Reference(s) |

| Canavalia ensiformis | Jack Bean | Seeds | 2.5 - 5.1% | |

| Canavalia cathartica | Wild Jack Bean | Raw Seeds | ~8.7% (87.2 mg/g) | [5] |

| Canavalia maritima | Beach Bean | Raw Ripened Beans | ~7.6% (75.8 mg/g) | [5] |

| Medicago sativa | Alfalfa | Seeds | 1.4 - 1.8% | [6] |

| Medicago sativa | Alfalfa | Sprouts | 1.3 - 2.4% | [6] |

| Vicia incana | Seeds | 3.27 g/100g flour (~3.3%) | ||

| Anthyllis vulneraria | Kidney Vetch | Seeds | 1.26 g/100g flour (~1.3%) | [7] |

| Hedysarum alpinum | Alpine Sweetvetch | Seeds | 1.2% | [1] |

Biosynthesis and Regulation

The biosynthesis of this compound in plants is analogous to the Krebs-Henseleit ornithine-urea cycle. The pathway involves a series of enzymatic reactions that convert L-canaline into L-canavanine.

The key steps are:

-

Carbamylation: L-canaline is converted to O-ureido-L-homoserine.

-

Condensation: O-ureido-L-homoserine reacts with aspartate to form canavaninosuccinic acid.

-

Cleavage: Canavaninosuccinic acid is cleaved to release fumarate (B1241708) and L-canavanine.

The regulation of this compound synthesis is linked to both developmental cues and environmental stress. As a defense compound, its accumulation is likely regulated by signaling pathways involved in plant immunity, such as the jasmonate and salicylic (B10762653) acid pathways, which are activated in response to herbivory and pathogen attack. Furthermore, studies have shown that nitrogen availability is positively correlated with this compound levels, highlighting its role in nitrogen metabolism.[8] Abiotic factors like salinity stress may also have a minor influence on its accumulation.[8]

Experimental Protocols for Analysis

Accurate quantification of this compound is essential for research and quality control. The following sections detail representative protocols for the extraction and analysis of this compound from plant tissues.

General Extraction Protocol

This protocol is a generalized procedure for extracting free amino acids, including this compound, from plant material.

-

Sample Preparation: Freeze fresh plant tissue (e.g., seeds, leaves) in liquid nitrogen and grind to a fine, homogenous powder using a pre-chilled mortar and pestle.

-

Extraction: Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube. Add 1 mL of an extraction solvent (e.g., acidified acetonitrile:water:formic acid at 79:20:1, v/v/v).

-

Homogenization: Vortex the mixture thoroughly and shake or sonicate for 30 minutes at 4°C to ensure complete extraction.

-

Clarification: Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.

-

Collection: Carefully transfer the supernatant, which contains the extracted amino acids, to a new tube. This extract can now be used for analysis. For some methods, the extract may need to be dried and reconstituted in a specific buffer.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying this compound. Pre-column derivatization is typically required as this compound lacks a strong chromophore.

-

Derivatization:

-

To 100 µL of the plant extract, add 900 µL of 1 M borate (B1201080) buffer (pH 9.0).

-

Add 2 µL of the derivatizing agent, diethyl ethoxymethylenemalonate (DEEM).

-

Mix thoroughly and incubate at 50°C for 50 minutes. The resulting derivatives are stable and have good chromatographic properties.

-

-

HPLC Conditions (Representative):

-

System: A standard HPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 5 μm, 4.6 x 250 mm).

-

Mobile Phase: A gradient elution using (A) 25 mM acetate (B1210297) buffer (pH 5.8) and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the specific absorbance maximum for the DEEM-canavanine derivative (typically determined via a PDA scan).

-

Quantification: Create a standard curve using purified L-canavanine of known concentrations and process samples under the same conditions.

-

Colorimetric Quantification

A simpler, high-throughput method for quantification involves a colorimetric assay using trisodium (B8492382) pentacyanoammonioferrate (PCAF).

-

Reagent Preparation: Photoactivate a PCAF solution by exposing it to a 150W incandescent light for 15 minutes. Filter and store at 4°C.

-

Reaction:

-

In a test tube, combine 1 mL of 200 mM potassium phosphate buffer (pH 7.0), 0.2 mL of 1% (w/v) potassium persulfate, and an aliquot of the plant extract.

-

Add the activated PCAF reagent. A magenta color will develop in the presence of this compound.

-

-

Measurement: Measure the absorbance of the solution at approximately 520-530 nm using a spectrophotometer.

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of L-canavanine.

Conclusion

L-canavanine remains a molecule of significant interest due to its potent biological activities. Its high concentration in certain legume seeds makes them a rich natural source for extraction and study. For researchers in plant science, understanding the biosynthesis and regulation of this compound provides insight into plant defense mechanisms. For professionals in drug development, its antimetabolic properties offer potential, albeit with toxicity challenges, for therapeutic applications. The methodologies and data presented in this guide provide a comprehensive foundation for the continued investigation of this fascinating plant metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of l-Canavanine and l-Canaline in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylic acid accumulation: emerging molecular players and novel perspectives on plant development and nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrogen supply and abiotic stress influence this compound synthesis and the productivity of in vitro regenerated Sutherlandia frutescens microshoots - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-canavanine, a non-proteinogenic amino acid synthesized by certain leguminous plants, serves as a potent defense mechanism against herbivores. Its toxicity primarily stems from its structural similarity to L-arginine, leading to its erroneous incorporation into nascent polypeptide chains by arginyl-tRNA synthetase in susceptible organisms. This molecular mimicry results in the synthesis of structurally aberrant and functionally compromised proteins, triggering a cascade of detrimental cellular events. These include disruption of protein conformation and function, inhibition of DNA and RNA synthesis, and in some vertebrates, the induction of autoimmune responses resembling systemic lupus erythematosus (SLE). This technical guide provides a comprehensive overview of the molecular mechanisms underlying canavanine toxicity, details of experimental protocols for its study, and quantitative data on its effects.

Core Mechanism: Antimetabolite Action via Protein Incorporation

The central tenet of this compound's toxicity lies in its ability to act as an arginine antimetabolite. Due to its structural analogy to arginine, arginyl-tRNA synthetase in many organisms cannot effectively discriminate between the two amino acids.[1][2][3] This leads to the formation of canavanyl-tRNAArg and the subsequent incorporation of this compound into proteins at positions normally occupied by arginine.[1][3]

The substitution of arginine with this compound has profound consequences for protein structure and function. The guanidinooxy group of this compound is less basic than the guanidino group of arginine, which alters the charge distribution and hydrogen bonding capabilities within the protein.[3] This can disrupt the tertiary and quaternary structure of proteins, leading to loss of biological activity.[3] Studies on insectan lysozyme (B549824) from Manduca sexta have shown that replacement of arginine with this compound results in a significant loss of catalytic activity.[4]

Signaling Pathway of this compound-Induced Proteotoxicity

The incorporation of this compound into proteins initiates a cascade of events leading to cellular dysfunction and toxicity. The following diagram illustrates this pathway.

Caption: this compound proteotoxicity pathway.

Effects Beyond Protein Synthesis

While the incorporation into proteins is the primary mechanism, this compound toxicity also manifests through other cellular disruptions.

-

Inhibition of Nucleic Acid Synthesis: High concentrations of this compound have been shown to block DNA synthesis.[5] This is likely a downstream effect of dysfunctional proteins involved in DNA replication and repair.

-

Induction of Autoimmunity: In vertebrates, including monkeys and mice, dietary intake of this compound has been linked to the development of an autoimmune syndrome similar to systemic lupus erythematosus (SLE).[5][6][7] The proposed mechanism involves the alteration of self-proteins by this compound, leading to their recognition as foreign by the immune system and the subsequent production of autoantibodies.[7]

Quantitative Data on this compound Toxicity

The toxicity of this compound varies significantly across different herbivore species, largely dependent on their ability to detoxify the compound.

| Species | Parameter | Value | Reference |

| Manduca sexta (Tobacco hornworm) | Arginine:this compound Incorporation Ratio | ~3:1 | [4] |

| This compound dose for max. incorporation | 1 mg/g fresh body weight | [4] | |

| Arginine replacement at max. dose | 21% | [4] | |

| Catalytic activity loss at max. dose | 49.5% | [4] | |

| Hyalophora cecropia (Giant silk moth) | Arginine replacement | 17% | [4] |

| Catalytic activity loss | No significant loss | [4] | |

| Sprague-Dawley Rat | LD50 (single subcutaneous injection) | 5.9 ± 1.8 g/kg (adult) | [8] |

| LD50 (single subcutaneous injection) | 5.0 ± 1.0 g/kg (10-day-old) | [8] |

Detoxification Mechanisms in Tolerant Herbivores

Some specialized herbivores have evolved mechanisms to tolerate high dietary levels of this compound.

-

Metabolic Degradation: The bruchid beetle, Caryedes brasiliensis, which feeds on this compound-rich seeds of Dioclea megacarpa, can detoxify this compound by breaking it down into canaline (B555070) and then further into homoserine and ammonia. This process not only neutralizes the toxin but also allows the beetle to use this compound as a nitrogen source.

-

Enzymatic Hydrolysis: The tobacco budworm, Heliothis virescens, possesses a gut enzyme, this compound hydrolase, which cleaves L-canavanine into L-homoserine and hydroxyguanidine, rendering it harmless.[9]

This compound Detoxification Workflow in Heliothis virescens

The following diagram outlines the experimental workflow for studying this compound detoxification.

Caption: this compound detoxification workflow.

Experimental Protocols

Radiometric Assay for L-Canavanine Incorporation into Protein

This protocol is adapted from Rosenthal and Thomas (1985) and is used to quantify the incorporation of radiolabeled this compound into newly synthesized proteins in insect hemolymph.[10]

Materials:

-

L-[guanidinooxy-14C]this compound

-

Insect larvae (e.g., Manduca sexta)

-

Grace's insect medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol:ether (3:1, v/v)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Inject insect larvae with a known amount of L-[guanidinooxy-14C]this compound in Grace's insect medium.

-

At various time points, collect hemolymph from the larvae.

-

Precipitate the proteins from the hemolymph by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Collect the protein precipitate by vacuum filtration through a glass fiber filter.

-

Wash the precipitate sequentially with 5% TCA, hot 5% TCA (90°C for 15 minutes to hydrolyze tRNA), 5% TCA at room temperature, and finally with an ethanol:ether mixture.

-

Dry the filters and place them in scintillation vials with a suitable scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the amount of protein on a parallel set of filters using a standard protein assay.

-

Express the results as disintegrations per minute (DPM) per milligram of protein.

Induction of Lupus-Like Autoimmunity in Mice

This protocol is based on studies by Prete (1985) and Malinow et al. (1982) for inducing autoimmune phenomena in mice through dietary administration of L-canavanine.[5][6]

Materials:

-

Autoimmune-prone mouse strain (e.g., NZB/NZW F1) or susceptible "normal" strains (e.g., DBA/2).[5][7]

-

Standard rodent chow.

-

L-canavanine sulfate (B86663).

-

Equipment for blood collection.

-

Kits for assaying autoantibodies (e.g., anti-nuclear antibodies (ANA), anti-dsDNA antibodies).

Procedure:

-

Prepare a custom diet by incorporating L-canavanine sulfate into standard powdered rodent chow at a specified concentration (e.g., 1% by weight). Ensure thorough mixing for uniform distribution.

-

House mice in a controlled environment and provide the this compound-containing diet and water ad libitum. A control group should receive the standard chow without this compound.

-

Monitor the health of the animals daily, including body weight and any clinical signs of illness.

-

At regular intervals (e.g., weekly or bi-weekly), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Separate the serum and store it at -80°C until analysis.

-

At the end of the study period (e.g., 24 weeks), or if animals show severe signs of disease, euthanize the mice and collect tissues (e.g., kidneys) for histopathological analysis.[5]

-

Analyze the serum samples for the presence and titers of autoantibodies (ANA, anti-dsDNA) using ELISA or immunofluorescence assays.

-

Process the kidney tissues for histology and examine for signs of glomerulonephritis and immunoglobulin deposition.[5]

Analysis of this compound and its Metabolites by HPLC

This protocol provides a general framework for the analysis of this compound and its metabolites in biological samples, such as insect hemolymph, based on common HPLC methods for amino acid analysis.[9][11]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phase solvents (e.g., acetonitrile, water, buffers).

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection).

-

This compound standard and standards for expected metabolites (e.g., canaline, homoserine).

-

Sample deproteinization agent (e.g., methanol (B129727) or acetonitrile).

Procedure:

-

Collect biological samples (e.g., insect hemolymph) and immediately deproteinize by adding a sufficient volume of cold methanol or acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the amino acids.

-

If necessary, derivatize the amino acids in the supernatant with a suitable agent (e.g., OPA) to enable detection.

-

Inject a known volume of the derivatized sample onto the HPLC column.

-

Elute the compounds using a gradient of the mobile phase.

-

Detect the derivatized amino acids at the appropriate wavelength.

-

Identify this compound and its metabolites by comparing their retention times with those of the standards.

-

Quantify the compounds by comparing the peak areas with a standard curve.

Conclusion

The toxicity of L-canavanine in herbivores is a multifaceted process initiated by its mistaken incorporation into proteins. This leads to widespread cellular dysfunction, affecting not only protein function but also nucleic acid synthesis and, in some animals, immune regulation. Understanding these mechanisms at a molecular and systemic level is crucial for researchers in fields ranging from chemical ecology to drug development, where this compound and its derivatives may hold potential as therapeutic agents. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate interactions between this potent plant defense compound and its herbivorous consumers.

References

- 1. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Studies of L-canavanine incorporation into insectan lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of L-[guanidinooxy-14C]this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A common HPLC-PDA method for amino acid analysis in insects and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Widely Targeted HPLC-MS/MS Metabolomics Analysis Reveals Natural Metabolic Insights in Insects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Canavanine is a non-proteinogenic amino acid found in leguminous plants, where it serves as a defensive compound against herbivores. Its structural similarity to L-arginine allows it to act as a potent antimetabolite, leading to significant disruptions in protein structure and function in non-adapted organisms. This technical guide provides a comprehensive overview of the core mechanisms of canavanine's action, its biological effects, and its potential therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Concepts: this compound as an Arginine Analog

This compound's primary mechanism of toxicity stems from its misincorporation into nascent polypeptide chains in place of arginine. This process is initiated by the enzyme arginyl-tRNA synthetase (ArgRS), which cannot efficiently discriminate between this compound and its natural substrate, arginine, in many organisms.

Structural Comparison and Physicochemical Properties

The key structural difference between L-canavanine and L-arginine is the substitution of a methylene (B1212753) group (-CH2-) in arginine with an oxygen atom in this compound's side chain, forming a guanidinooxy group. This seemingly minor change has profound effects on the molecule's physicochemical properties. The oxyguanidino group of this compound is significantly less basic than the guanidino group of arginine. Consequently, canavanyl proteins, those containing this compound, have altered isoelectric points and are less capable of forming critical ionic bonds that are essential for proper protein folding and tertiary structure.

Quantitative Data

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in various cancer cell lines, often in the context of arginine availability.

| Cell Line | Cancer Type | This compound Concentration | Arginine Concentration | Effect | Reference |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | ~2 mM | 0.4 mM | IC50 | |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.01 mM | 0.4 µM | IC50 | |

| HT-29 | Colon Adenocarcinoma | L-canavanine:arginine ratio of 10 (48h exposure) | Not specified | Optimal enhancement of X-ray-induced cytotoxicity | |

| Jurkat T cells | Acute Leukemia | 1.25-5.0 mM (36h) | Not specified | Dose-dependent induction of apoptosis | |

| U251MG | Glioblastoma | 50 µM (in arginine-free medium) | Arginine-free | Significant decrease in cell viability | |

| U87MG | Glioblastoma | 50 µM (in arginine-free medium) | Arginine-free | Significant decrease in cell viability |

Inhibition of Nitric Oxide Synthase (NOS)

This compound acts as an inhibitor of nitric oxide synthase, an enzyme that utilizes arginine as a substrate.

| Enzyme Source | This compound Concentration | Inhibition | Reference |

| Tomato Seedling Roots | 10 µM | ~50-60% inhibition of NOS-like activity | |

| Tomato Seedling Roots | 50 µM | >70% inhibition of NOS-like activity | |

| Rat (endotoxin-induced shock model) | 10 mg/kg (bolus injection) | Significant reduction in endotoxin-induced hypotension |

Arginyl-tRNA Synthetase (ArgRS) Kinetics

The efficiency of this compound as a substrate for ArgRS varies between organisms.

| Enzyme Source | Substrate | kcat/KM (relative to Arginine) | Discrimination Factor (Arginine/Canavanine) | Reference |

| Jack Bean | L-Canavanine | - | 485 | |

| Soybean | L-Canavanine | - | - | |

| Caryedes brasiliensis (mitochondrial) | L-Canavanine | Sufficient to account for low in vivo misincorporation | - |

Signaling Pathways and Mechanisms of Action

This compound Incorporation and Protein Misfolding

The incorporation of this compound into proteins disrupts their structure and function, leading to cellular stress and apoptosis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-canavanine is a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids typically incorporated into proteins. It serves as a potent structural analog of L-arginine, from which it differs by the substitution of a methylene (B1212753) bridge with an oxygen atom in the side chain.[1] This structural mimicry is the basis for its significant biological activity and toxicity in a wide range of organisms.[2][3] Found predominantly in the seeds of leguminous plants, L-canavanine acts as a crucial nitrogen storage compound for the developing embryo and as a powerful defensive allelochemical against herbivores and pathogens.[4][5] Its ability to be mistakenly incorporated into nascent proteins in place of L-arginine leads to the formation of structurally aberrant and dysfunctional "canavanyl proteins," disrupting cellular processes and potentially leading to cell death.[6][7] This unique mechanism of action has garnered significant interest in its potential as an anti-cancer agent, an insecticide, and a tool for studying amino acid metabolism.[3][8][9] This guide provides an in-depth overview of the discovery and chemical properties of L-canavanine, complete with detailed experimental methodologies and visual representations of its metabolic and experimental workflows.

Discovery and Natural Occurrence

L-canavanine was first isolated in 1929 by Kitagawa and Tomiyama from the seeds of the jack bean (Canavalia ensiformis).[10] This discovery marked the identification of a novel class of non-proteinogenic amino acids with significant biological activity. Subsequent research has revealed its presence in a variety of leguminous plants, where it can accumulate to high concentrations, particularly in the seeds. For instance, L-canavanine constitutes approximately 1.5% of the dry weight of alfalfa (Medicago sativa) seeds and sprouts.[10] It is also found in significant quantities in the seeds of Hedysarum alpinum, the wild potato, and its consumption has been implicated in the death of Christopher McCandless, the subject of the book and film "Into the Wild".[1][11] The primary role of L-canavanine in these plants is twofold: it serves as a readily available source of nitrogen for the germinating seedling, and its inherent toxicity provides a chemical defense mechanism against herbivores.[4][5]

Chemical Properties

L-canavanine is a basic amino acid with the chemical formula C5H12N4O3.[6][12] Its structure is characterized by a guanidinooxy group attached to a homoserine backbone.[12] This structural similarity to L-arginine is central to its biological activity.

Table 1: Physicochemical Properties of L-Canavanine

| Property | Value | Reference(s) |

| Molecular Formula | C5H12N4O3 | [6][12] |

| Molecular Weight | 176.17 g/mol | [6][12] |

| IUPAC Name | (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid | [12] |

| CAS Number | 543-38-4 | [1][12] |

| Melting Point | 184 °C | [1] |

| Solubility | Soluble in water; practically insoluble in alcohol, ether, and benzene. | [1] |

| pKa (carboxylic acid) | 2.35 | [1] |

| pKa (oxoguanidinium) | 7.01 | [1] |

| pKa (ammonium) | 9.22 | [1] |

| Appearance | Crystals from absolute alcohol | [12] |

Experimental Protocols

Isolation and Purification of L-Canavanine from Jack Bean Seeds

This protocol describes a general method for the extraction and purification of L-canavanine from its most abundant natural source, the jack bean (Canavalia ensiformis).

Materials:

-

Jack bean seeds

-

Ethanol (B145695) (70% and absolute)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Activated charcoal

-

Dowex 50 resin (H+ form)

-

Ammonia (B1221849) solution

-

Rotary evaporator

-

Lyophilizer

-

Grinder or mill

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Extraction:

-

Grind dry jack bean seeds to a fine powder.

-

Extract the powder with 70% ethanol at room temperature with constant stirring for several hours.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue to ensure complete recovery.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2.0 with HCl.

-

Apply the acidified extract to a column packed with Dowex 50 resin (H+ form).

-

Wash the column extensively with deionized water to remove neutral and acidic compounds.

-

Elute the bound amino acids, including L-canavanine, with a dilute ammonia solution (e.g., 2 M).

-

Collect the eluate and concentrate it under reduced pressure.

-

-

Recrystallization:

-

Dissolve the concentrated eluate in a minimal amount of hot absolute ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it at 4°C to induce crystallization.

-

Collect the L-canavanine crystals by filtration and wash them with a small amount of cold absolute ethanol.

-

Dry the crystals under vacuum or by lyophilization.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of L-canavanine in plant extracts and other biological samples.

Materials:

-

L-canavanine standard

-

Plant extract or sample

-

Diethyl ethoxymethylenemalonate (DEEM) for derivatization

-

Sodium borate (B1201080) buffer (pH 9.0)

-

Formic acid

-

HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

-

Sample Preparation:

-

Extract the plant material or sample with an appropriate solvent (e.g., acidified acetonitrile).[1]

-

Centrifuge the extract to remove particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Derivatization:

-

To an aliquot of the filtered extract or standard solution, add sodium borate buffer (pH 9.0).

-

Add a solution of DEEM in methanol and incubate the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes).[12]

-

The reaction produces a stable derivative that can be detected by UV absorbance.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of a mobile phase consisting of an aqueous solution with a small amount of formic acid and an organic solvent such as acetonitrile.

-

Monitor the absorbance at a specific wavelength (e.g., 280 nm).

-

Quantify the amount of L-canavanine in the sample by comparing the peak area to a standard curve generated from known concentrations of the L-canavanine derivative.[12]

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the confirmation of the identity and structure of L-canavanine.

Instrumentation:

-

A mass spectrometer, such as a triple quadrupole or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

A liquid chromatography system for sample introduction (LC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the purified L-canavanine or the HPLC-separated fraction in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

-

Mass Spectrometric Analysis:

-

Infuse the sample directly into the ESI source or inject it into the LC-MS system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+), which for L-canavanine is approximately 177.0982.[13]

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern. The fragmentation pattern will be characteristic of the L-canavanine structure and can be used for definitive identification.

-

Signaling Pathways and Experimental Workflows

Mechanism of L-Canavanine Toxicity

The primary mechanism of L-canavanine's toxicity stems from its ability to act as an arginine antagonist. Due to its structural similarity, arginyl-tRNA synthetase, the enzyme responsible for charging tRNA with arginine, recognizes and activates L-canavanine.[2][3] This leads to the incorporation of L-canavanine into newly synthesized proteins in place of arginine. The resulting canavanyl proteins have altered three-dimensional structures and impaired function due to the lower basicity of the guanidinooxy group in canavanine compared to the guanidino group in arginine.[2] This disruption of protein structure and function can lead to a cascade of detrimental cellular effects, including inhibition of DNA and RNA synthesis, and ultimately, cell death.[7]

Caption: Mechanism of L-canavanine cytotoxicity.

Experimental Workflow for L-Canavanine Analysis

The following diagram illustrates a typical workflow for the isolation, identification, and quantification of L-canavanine from a plant source.

Caption: Experimental workflow for L-canavanine analysis.

Conclusion

L-canavanine stands as a fascinating example of a non-proteinogenic amino acid with profound biological effects. Its discovery and the elucidation of its chemical properties have paved the way for a deeper understanding of amino acid metabolism and its potential applications in medicine and agriculture. The detailed experimental protocols and workflows provided in this guide offer researchers and scientists the necessary tools to further investigate this intriguing molecule and unlock its full potential. The continued study of L-canavanine and its mechanism of action holds promise for the development of novel therapeutic agents and a greater appreciation for the chemical diversity of the natural world.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-canavanine is a non-proteinogenic amino acid synthesized by a variety of leguminous plants, where it serves a dual function.[1] Primarily, it acts as a potent defensive allelochemical against herbivores and pathogens.[2][3] Secondly, it functions as a crucial nitrogen storage compound, particularly in seeds, providing a vital source of nitrogen for the developing embryo.[1][4] Its toxicity in non-adapted organisms stems from its structural similarity to L-arginine, leading to its erroneous incorporation into proteins by arginyl-tRNA synthetases.[5][6] This results in the formation of structurally aberrant and dysfunctional "canavanyl proteins," disrupting essential cellular processes.[2][5] Canavanine-producing plants, however, have evolved sophisticated mechanisms to avoid this autotoxicity. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, methods for its analysis, and the enzymatic activities central to its role in plant biology.

Data Presentation

Quantitative Data on this compound Content in Plant Tissues

| Plant Species | Tissue | This compound Concentration | Reference |

| Canavalia ensiformis (Jack Bean) | Dry Seeds | Up to 50 g/kg | [5] |

| Dioclea megacarpa | Dry Seeds | ~13% by dry weight | [7] |

| Hedysarum alpinum | Seeds | 1.2% by weight | [1] |

| Medicago sativa (Alfalfa) | Seeds | Up to 5% of dry weight | [8] |

| Vicia ervilia (Bitter Vetch) | Raw Seeds | ~96 mg/100 g | [9] |

| Vicia ervilia (Bitter Vetch) | Germinated Seeds | ~69 mg/100 g | [9] |

| Vicia ervilia (Bitter Vetch) | Cooked Seeds | ~38 mg/100 g | [9] |

Enzyme Kinetic Data for Arginase

| Enzyme Source | Substrate | Apparent K_m (mM) | Reference |

| Canavalia ensiformis (Jack Bean) | L-Arginine | 7-8 | [10] |

| Canavalia ensiformis (Jack Bean) | L-Canavanine | 38 | [10] |

| Glycine max (Soybean) | L-Arginine | 7-8 | [10] |

| Glycine max (Soybean) | L-Canavanine | >890 | [10] |

This compound Metabolic Pathways

This compound Biosynthesis

The biosynthesis of this compound in plants like the jack bean (Canavalia ensiformis) is analogous to the urea (B33335) cycle.[6][11] The pathway involves the sequential formation of canaline, O-ureidohomoserine, and canavaninosuccinic acid.[11]

Figure 1. Biosynthetic pathway of L-canavanine.

This compound Catabolism and Nitrogen Recycling

In this compound-producing plants, this compound is catabolized to recycle its stored nitrogen for growth and development.[1][12] This process is initiated by the enzyme arginase, which cleaves this compound into L-canaline and urea.[5] The resulting urea is then hydrolyzed by urease into ammonia (B1221849) and carbon dioxide, allowing the nitrogen to be reassimilated.[13]

Figure 2. Catabolic pathway of L-canavanine.

Mechanism of Autotoxicity Avoidance

This compound-producing plants avoid the toxic effects of this compound primarily through the high substrate specificity of their arginyl-tRNA synthetase (ArgRS).[6] This enzyme is responsible for attaching arginine to its corresponding tRNA during protein synthesis. In this compound-producing plants, the ArgRS has evolved to efficiently discriminate between arginine and this compound, thus preventing the incorporation of this compound into nascent proteins.[14]

Figure 3. Autotoxicity avoidance mechanism.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted for the extraction of free amino acids, including this compound, from plant tissues.[15][16]

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) aqueous ethanol (B145695) (pH adjusted to 3.0 with HCl)

-

50 ml screw-cap polypropylene (B1209903) tubes

-

Water bath at 60°C

-

Centrifuge

-

Vacuum centrifugal evaporator

Procedure:

-

Freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight (e.g., 1 g) of the powdered tissue to a 50 ml polypropylene tube.

-

Add 80% aqueous ethanol (pH 3.0) to the tube.

-

Incubate the mixture at 60°C for a specified time, with occasional vortexing.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant.

-

Repeat the extraction of the pellet two more times with 80% aqueous ethanol.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined fractions to dryness using a vacuum centrifugal evaporator.

-

The dried residue, containing free amino acids including this compound, can be reconstituted in an appropriate solvent for analysis.

Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[4][17]

Materials:

-

Extracted this compound sample

-

Derivatization agent (e.g., dabsyl chloride, diethyl ethoxymethylenemalonate)

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis)

-

Mobile phase solvents (e.g., acetonitrile, phosphate buffer)

-

This compound standard of known concentration

Procedure:

-

Derivatization: React the extracted sample and this compound standards with the chosen derivatization agent according to the manufacturer's protocol. This step enhances the chromatographic properties and detectability of the amino acids.

-

Chromatographic Separation:

-

Inject the derivatized sample onto the RP-HPLC system.

-

Elute the compounds using a gradient of the mobile phase solvents. The specific gradient will depend on the derivatization agent and column used.

-

Monitor the elution of the derivatized amino acids at the appropriate wavelength for the chosen derivative.

-

-

Quantification:

-

Identify the peak corresponding to the derivatized this compound by comparing its retention time to that of the derivatized this compound standard.

-

Create a calibration curve by plotting the peak areas of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Arginase Activity Assay

This colorimetric assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of a substrate (arginine or this compound).[10][18][19]

Materials:

-

Plant protein extract

-

Arginine buffer (pH 9.5)

-

Substrate solution (L-arginine or L-canavanine in buffer)

-

Reagents for urea detection (e.g., a commercial kit often containing reagents that form a colored product with urea)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a protein extract from the plant tissue of interest in a suitable buffer.

-

Reaction Setup:

-

In a 96-well plate, add the plant protein extract to the wells.

-

For each sample, prepare a corresponding blank well containing the protein extract but without the substrate.

-

Prepare a set of urea standards of known concentrations.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the substrate solution (L-arginine or L-canavanine) to the sample wells.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

-

Urea Detection:

-

Stop the arginase reaction and develop the color by adding the urea detection reagents according to the manufacturer's instructions.

-

Incubate at room temperature to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance of the samples and standards at the appropriate wavelength using a microplate reader.

-

Subtract the absorbance of the sample blank from the corresponding sample reading.

-

Calculate the urea concentration in the samples using the urea standard curve.

-

Express arginase activity in units, where one unit is the amount of enzyme that produces 1 µmole of urea per minute under the assay conditions.

-

Urease Activity Assay

This assay measures the activity of urease by quantifying the ammonia produced from the hydrolysis of urea.[3][20]

Materials:

-

Plant extract or soil sample

-

Urea solution

-

Reagents for ammonia detection (e.g., using the Berthelot method, which forms a colored product with ammonia)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare an extract from the plant tissue or soil sample in an appropriate buffer.

-

Reaction Setup:

-

Add the sample extract to the wells of a 96-well plate.

-

Prepare a set of ammonia standards of known concentrations.

-

-

Enzyme Reaction:

-

Add the urea solution to the sample wells to start the reaction.

-

Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a specific time.

-

-

Ammonia Detection:

-

Stop the reaction and add the ammonia detection reagents (e.g., Reagent A and Reagent B from a commercial kit) to all wells.

-

Incubate for a period to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance at the appropriate wavelength (e.g., 670 nm) with a microplate reader.

-

Calculate the amount of ammonia produced in the samples using the ammonia standard curve.

-

Express urease activity as the amount of ammonia released per unit of time per gram of sample.

-

Experimental and Logical Workflows

Workflow for Investigating this compound Metabolism in a Plant Species

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. web.stanford.edu [web.stanford.edu]

- 4. This compound content in sword beans (Canavalia gladiata): analysis and effect of processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of l-Canavanine and l-Canaline in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of this compound Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC: II. This compound Biosynthesis in the Developing Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urease Activity Assay Kit (Colorimetric) (ab204697) | Abcam [abcam.com]

- 8. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Content Quantification in Processed Bitter Vetch (Vicia ervilia) and Its Application as Flour in Breads: An Analysis of Nutritional and Sensory Attributes | MDPI [mdpi.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Investigations of this compound Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC: II. This compound Biosynthesis in the Developing Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways [frontiersin.org]

- 16. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-canavanine, a non-proteinogenic amino acid found predominantly in leguminous plants, serves as a potent natural antimetabolite due to its profound structural similarity to the proteinogenic amino acid L-arginine.[1][2] The key distinction—the substitution of a methylene (B1212753) bridge (-CH₂) in arginine with an oxygen atom (-O-) in canavanine—introduces subtle yet critical changes in stereochemistry, basicity, and electronic distribution.[1][3] These alterations allow this compound to be mistakenly utilized by the cellular machinery for protein synthesis, leading to the creation of structurally aberrant proteins and subsequent cytotoxicity.[4][5][6] This guide provides an in-depth analysis of the core structural differences, details the experimental protocols used for their characterization, visualizes the biological pathways affected, and explores the implications for therapeutic drug development.

Comparative Physicochemical and Structural Analysis

The primary structural difference between L-arginine and L-canavanine is the isosteric replacement of the δ-methylene group of arginine with an oxygen atom, forming the guanidinooxy group of this compound.[1][7] This seemingly minor substitution has significant consequences for the molecule's physicochemical properties, most notably the basicity of the side chain.

The electronegative oxygen atom in this compound exerts a strong electron-withdrawing inductive effect. This effect delocalizes the positive charge of the protonated side chain, thereby weakening the guanidinooxy group's ability to hold a proton. The result is a dramatic reduction in the side chain's pKa value compared to arginine.[4][8] While arginine's side chain is almost perpetually protonated and positively charged at physiological pH, this compound's side chain exists in a pH-dependent equilibrium between its cationic and neutral forms.[9][10]

Quantitative Physicochemical Data

The following table summarizes the key quantitative differences between the two molecules.

| Property | L-Arginine | L-Canavanine | Reference(s) |

| Molecular Formula | C₆H₁₄N₄O₂ | C₅H₁₂N₄O₃ | [1] |

| Molecular Weight ( g/mol ) | 174.20 | 176.17 | [1][11] |

| pKa (α-carboxyl) | ~2.17 | ~2.35 | [1] |

| pKa (α-amino) | ~9.04 | ~9.22 | [1] |

| pKa (Side Chain) | ~12.5 - 13.8 | ~7.0 - 7.4 | [1][9][10][12] |

Biological Consequences of Structural Mimicry

The structural analogy of this compound allows it to subvert metabolic pathways intended for arginine. The primary enzyme responsible for this molecular deception is arginyl-tRNA synthetase (ArgRS), which fails to effectively discriminate between the two amino acids.[13][14]

Mechanism of Action: From Uptake to Cytotoxicity

-

Cellular Uptake: this compound enters the cell via amino acid transporters.

-

Enzymatic Recognition: It is recognized as a substrate by ArgRS, which catalyzes the aminoacylation of tRNA(Arg).[14][15]

-